molecular formula C12H10Cl3N3O B3748294 4-chloro-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

4-chloro-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B3748294
M. Wt: 318.6 g/mol
InChI Key: APKCYHURAUBLCR-UHFFFAOYSA-N
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Description

4-Chloro-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring substituted with chloro and ethyl groups, and a carboxamide group attached to a dichlorophenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps. One common approach is the reaction of 2,4-dichlorophenylamine with ethyl acetoacetate to form an intermediate pyrazole derivative, followed by chlorination and carboxamide formation.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chloro groups can be oxidized to form corresponding oxychlorides.

  • Reduction: The carboxamide group can be reduced to an amine.

  • Substitution: The pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or chromic acid, under acidic conditions.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Oxychlorides of the compound.

  • Reduction: Corresponding amine derivatives.

  • Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The compound has potential biological applications, such as serving as a precursor for the synthesis of biologically active molecules. It can be used in the development of new drugs or as a tool in biochemical research.

Medicine: In medicine, the compound may be explored for its therapeutic properties. Its derivatives could be developed into drugs targeting specific diseases or conditions.

Industry: In industry, the compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 4-chloro-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 4-Chloro-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide

  • 4-Chloro-N-(2,4-dichlorophenyl)-1-propyl-1H-pyrazole-3-carboxamide

  • 4-Chloro-N-(2,4-dichlorophenyl)-1-butyl-1H-pyrazole-3-carboxamide

Uniqueness: 4-Chloro-N-(2,4-dichlorophenyl)-1-ethyl-1H-pyrazole-3-carboxamide stands out due to its specific ethyl group, which can influence its reactivity and biological activity compared to its methyl, propyl, and butyl analogs.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-chloro-N-(2,4-dichlorophenyl)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3N3O/c1-2-18-6-9(15)11(17-18)12(19)16-10-4-3-7(13)5-8(10)14/h3-6H,2H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKCYHURAUBLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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